hCE2 Inhibition: Kushenol X Exhibits Superior Potency and Distinct Ki Compared to Kushenol C
Kushenol X demonstrates a significantly lower IC50 (3.05 ± 0.46 μM) for human carboxylesterase 2 (hCE2) compared to the closely related analog Kushenol C, which exhibits an IC50 of 5.22 ± 0.89 μM [1]. The quantified difference represents a ~1.7-fold greater potency for Kushenol X. Furthermore, the inhibition mechanism is distinct; Kushenol X acts as an uncompetitive inhibitor with a Ki of 1.72 μM, whereas Kushenol C also shows uncompetitive inhibition but with a Ki of 0.79 μM, indicating a different binding interaction despite similar inhibition types [1].
| Evidence Dimension | hCE2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.05 ± 0.46 μM |
| Comparator Or Baseline | Kushenol C: 5.22 ± 0.89 μM |
| Quantified Difference | ~1.7-fold lower IC50 (higher potency) |
| Conditions | In vitro enzymatic assay using human carboxylesterase 2 |
Why This Matters
This differentiation is critical for studies investigating the modulation of hCE2, a key enzyme in the metabolic activation of prodrugs like irinotecan, where precise inhibitor potency and kinetics are paramount for experimental reproducibility and therapeutic development.
- [1] Song, Y., Wang, X., Qi, H., Xiao, H., Li, P., & Wang, Y. (2019). Flavonoids as human carboxylesterase 2 inhibitors: Inhibition potentials and molecular docking simulations. International Journal of Biological Macromolecules, 131, 201–208. View Source
